Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate
Overview
Description
Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate: is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of tetrahydropyrimidine, featuring a tert-butyl group attached to the nitrogen atom of the pyrimidine ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of tert-butylamine with diethyl malonate in the presence of a strong base, followed by cyclization under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow chemistry techniques, which allow for precise control over reaction conditions and improved safety profiles.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides and alkyl groups can be used, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Alkylated derivatives of the pyrimidine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl tetrahydropyrimidine-1(2H)-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl pyrimidin-2(1H)-one: A closely related compound with a similar structure but differing in the position of the carbonyl group.
Tert-butyl pyrimidin-4(3H)-one: Another structural analog with variations in the ring structure.
Uniqueness: Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate is unique in its stability and reactivity, making it a valuable compound in various chemical syntheses and research applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatility and utility make it an important compound for future developments in various fields.
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Properties
IUPAC Name |
tert-butyl 1,3-diazinane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-10-7-11/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFUUFVQNUZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694901 | |
Record name | tert-Butyl tetrahydropyrimidine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867065-85-8 | |
Record name | tert-Butyl tetrahydropyrimidine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1,3-diazinane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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